molecular formula C12H16N2O4S B11112600 3-Methyl-1-(4-nitrophenyl)sulfonylpiperidine CAS No. 321970-50-7

3-Methyl-1-(4-nitrophenyl)sulfonylpiperidine

Cat. No.: B11112600
CAS No.: 321970-50-7
M. Wt: 284.33 g/mol
InChI Key: TVUDMFVXAQIEEG-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrophenyl)sulfonylpiperidine is an organic compound with the molecular formula C12H16N2O4S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-nitrophenyl)sulfonylpiperidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-nitrophenyl)sulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(4-nitrophenyl)sulfonylpiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving piperidine derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)sulfonylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and sulfonyl groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The piperidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)sulfonylpiperidine: Lacks the methyl group at the 3-position.

    3-Methyl-1-(4-chlorophenyl)sulfonylpiperidine: Contains a chlorophenyl group instead of a nitrophenyl group.

    3-Methyl-1-(4-methoxyphenyl)sulfonylpiperidine: Contains a methoxyphenyl group instead of a nitrophenyl group.

Uniqueness

3-Methyl-1-(4-nitrophenyl)sulfonylpiperidine is unique due to the presence of both the nitrophenyl and sulfonyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-methyl-1-(4-nitrophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-10-3-2-8-13(9-10)19(17,18)12-6-4-11(5-7-12)14(15)16/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUDMFVXAQIEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322794
Record name 3-methyl-1-(4-nitrophenyl)sulfonylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321970-50-7
Record name 3-methyl-1-(4-nitrophenyl)sulfonylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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